

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethylamphetamine

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Compound of Interest

Compound Name: **4-Ethylamphetamine**

Cat. No.: **B12716217**

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Introduction

4-Ethylamphetamine (4-EA) is a synthetic compound belonging to the substituted amphetamine class. Structurally similar to other psychoactive substances such as 4-methylamphetamine, it has been identified as a designer drug.^[1] A comprehensive understanding of its physicochemical properties is paramount for researchers in the fields of pharmacology, toxicology, and medicinal chemistry. This technical guide provides a detailed overview of the known physicochemical characteristics of **4-Ethylamphetamine**, supported by experimental data where available, and contextualized with information from closely related analogs.

Chemical and Physical Properties

The fundamental chemical and physical properties of **4-Ethylamphetamine** are summarized below. Due to a scarcity of direct experimental data for **4-Ethylamphetamine**, some properties are estimated based on data from structurally similar compounds, which is duly noted.

Table 1: General and Computed Physicochemical Properties of **4-Ethylamphetamine**

Property	Value	Source
IUPAC Name	1-(4-ethylphenyl)propan-2-amine	[2]
Molecular Formula	C ₁₁ H ₁₇ N	[2] [3]
Molecular Weight	163.26 g/mol	[2] [3]
CAS Number	800400-50-4	[2]
Canonical SMILES	CCC1=CC=C(C=C1)CC(C)N	[2]
InChIKey	VHFLVGIMDGXALR-UHFFFAOYSA-N	[2]
Computed XLogP3	2.5	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	3	[2]

Table 2: Experimental and Analog-Based Physicochemical Properties

Property	Value	Source/Analog	Notes
Melting Point (HCl salt)	158-159 °C	4-Methylamphetamine HCl[4]	Value for the hydrochloride salt of a close structural analog.
Boiling Point (Free Base)	222-224 °C (at 760 mmHg)	4-Methylamphetamine[4]	Value for the free base of a close structural analog.
pKa	~9.9	Amphetamine	Estimated based on the pKa of amphetamine.
logP (octanol/water)	2.81	2,5-Dimethoxy-4-ethylamphetamine[5]	Experimental value for a related compound.
Aqueous Solubility	Slightly soluble in water (Base)	Amphetamine Base[6]	General solubility characteristic for amphetamine bases.
Solubility (Salts)	Soluble in water	Amphetamine Salts	General solubility characteristic for amphetamine salts.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and information derived from the analysis of related amphetamine compounds.

Synthesis of 4-Ethylamphetamine Hydrochloride

A plausible synthesis route for **4-Ethylamphetamine** hydrochloride involves the reductive amination of 4-ethylphenyl-2-propanone. A general procedure, adapted from the synthesis of related amphetamines, is as follows:

- Reaction Setup: A two-neck round-bottom flask is equipped with a reflux condenser and a dropping funnel. The flask is charged with 4-ethylphenyl-2-propanone and a suitable solvent

such as methanol.

- Amine Addition: Ethylamine hydrochloride and a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation setup (e.g., H₂/Pd-C), are added to the reaction mixture.
- Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: The reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with a basic solution (e.g., sodium bicarbonate) and brine.
- Purification of Free Base: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the **4-Ethylamphetamine** free base.
- Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
- Isolation and Purification: The precipitated **4-Ethylamphetamine** hydrochloride is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).^[7]

Determination of Melting Point

The melting point of the synthesized **4-Ethylamphetamine** hydrochloride salt can be determined using a standard melting point apparatus.

- A small, dry sample of the crystalline solid is packed into a capillary tube.
- The capillary tube is placed in the melting point apparatus.
- The temperature is gradually increased, and the range at which the substance melts is recorded.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

- A known concentration of **4-Ethylamphetamine** is dissolved in a standardized acidic solution.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Determination of logP (Octanol/Water Partition Coefficient)

The shake-flask method is a common technique for determining the logP value.

- A solution of **4-Ethylamphetamine** is prepared in a biphasic system of n-octanol and water.
- The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases.
- The mixture is then centrifuged to ensure complete separation of the two layers.
- The concentration of **4-Ethylamphetamine** in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The equilibrium solubility of **4-Ethylamphetamine** can be determined using the shake-flask method.

- An excess amount of the compound is added to a known volume of water at a specific temperature (e.g., 25 °C or 37 °C).
- The suspension is agitated for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the dissolved **4-Ethylamphetamine** in the filtrate is quantified using a validated analytical method (e.g., HPLC-UV).[8]

Biological Interactions and Signaling Pathways

4-Ethylamphetamine, like other amphetamine derivatives, is expected to exert its primary pharmacological effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Mechanism of Action at Monoamine Transporters

Amphetamines are known to act as substrates for these transporters. They are taken up into the presynaptic neuron and, in turn, induce the reverse transport (efflux) of neurotransmitters from the cytoplasm into the synaptic cleft.[9] This leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.

The S(+) enantiomer of N-alkylated 4-methylamphetamine analogues has been shown to be more potent. Lengthening the N-alkyl chain can shift the compound's activity from a non-selective releaser to a more selective serotonin releaser.[10] For the S(+)ethyl analogue of 4-methylamphetamine, a decreased efficacy as a releaser at DAT was observed, while it retained full release activity at NET and SERT.[10]

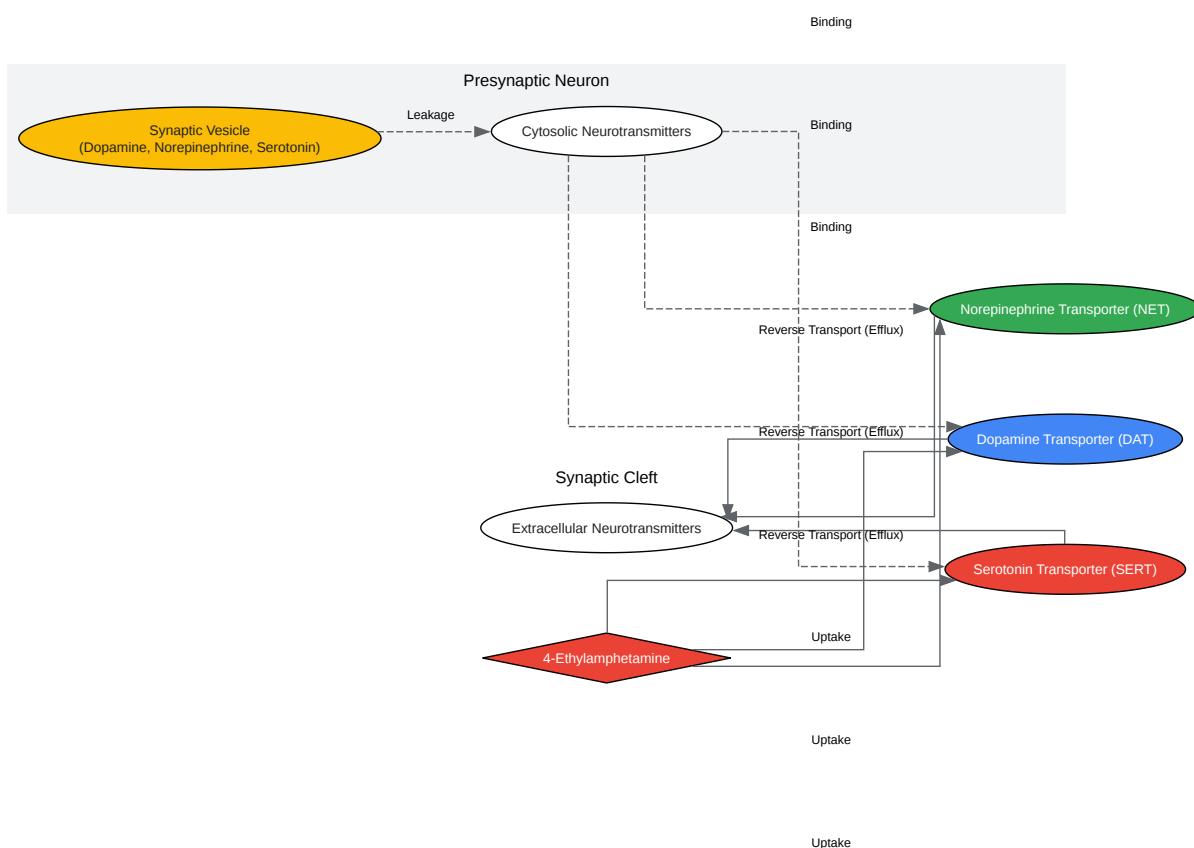
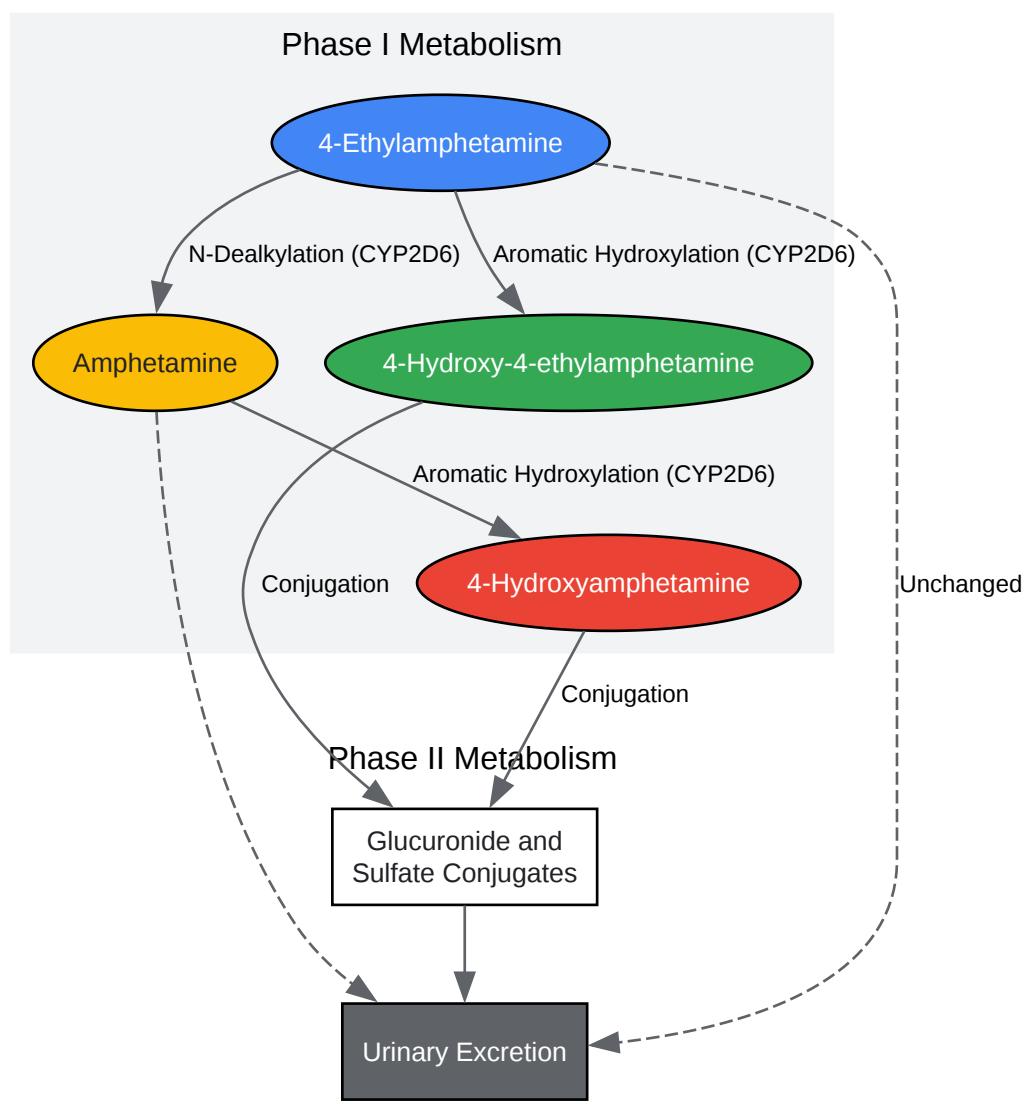
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Figure 1. Interaction of **4-Ethylamphetamine** with monoamine transporters.

Metabolic Pathways

The metabolism of N-alkylated amphetamines is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2D6 being a key enzyme.^[11] The main metabolic pathways for related compounds involve N-dealkylation and aromatic hydroxylation.^{[11][12]} For N-ethylamphetamine, N-dealkylation to amphetamine is a known metabolic route.^[11] The resulting amphetamine can then undergo further metabolism. Aromatic hydroxylation, typically at the 4-position of the phenyl ring, is another significant pathway.^[11]

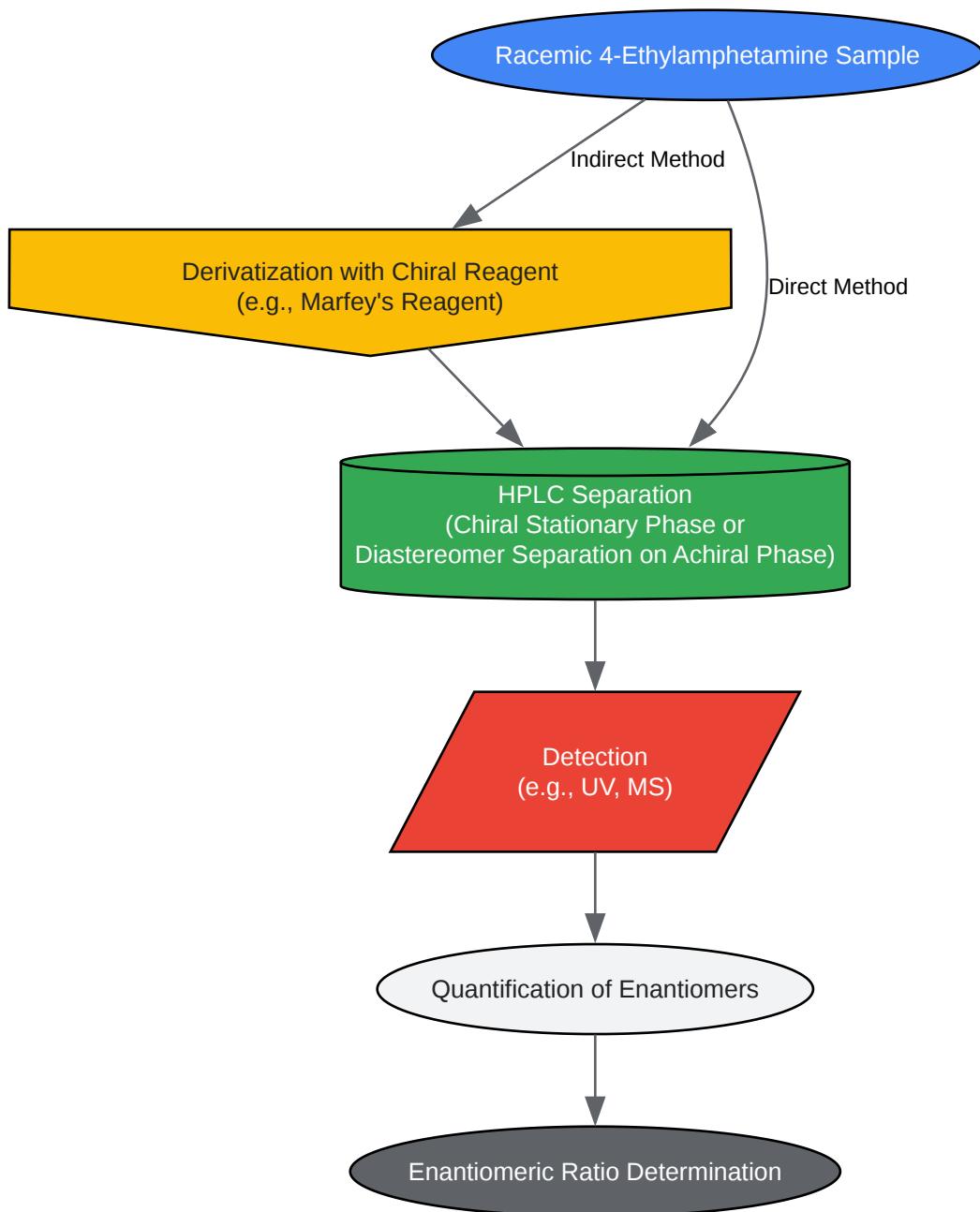


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Figure 2. Proposed metabolic pathway for **4-Ethylamphetamine**.

Experimental Workflow for Chiral Separation

4-Ethylamphetamine possesses a chiral center, and its enantiomers may exhibit different pharmacological activities. The separation and analysis of these enantiomers are crucial for a complete pharmacological evaluation.



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Figure 3. General workflow for the chiral separation of **4-Ethylamphetamine**.

Conclusion

This technical guide provides a consolidated overview of the physicochemical properties of **4-Ethylamphetamine**. While direct experimental data for some properties remain elusive, a robust understanding can be inferred from the analysis of closely related amphetamine analogs. The provided experimental protocols offer a foundation for researchers to further characterize this compound. The elucidation of its interactions with monoamine transporters and its metabolic fate is critical for understanding its pharmacological and toxicological profile. Further research is warranted to obtain definitive experimental values for all physicochemical parameters of **4-Ethylamphetamine** to support ongoing and future investigations in the fields of drug development and forensic science.

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